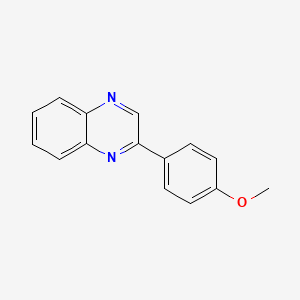

2-(p-Methoxyphenyl)quinoxaline

Description

Overview of Nitrogen-Containing Heterocycles in Academic Disciplines

Nitrogen-containing heterocycles, or aza-heterocycles, are a cornerstone of organic chemistry, with their diverse structures underpinning a vast array of applications. frontiersin.orgopenmedicinalchemistryjournal.com These compounds, characterized by a cyclic structure containing at least one nitrogen atom within the ring, are ubiquitous in nature and synthetic science. frontiersin.orgopenmedicinalchemistryjournal.comencyclopedia.pub Their presence is fundamental to the structure and function of many biologically crucial molecules, including alkaloids, vitamins, and hormones. encyclopedia.pub In academic and industrial research, nitrogen-containing heterocycles are pivotal scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgopenmedicinalchemistryjournal.com Approximately 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, highlighting their significance in medicinal chemistry. openmedicinalchemistryjournal.com The continuous exploration of new synthetic methodologies and applications for these compounds remains a vibrant and essential area of scientific inquiry. frontiersin.orgnih.gov

The Quinoxaline (B1680401) Scaffold: Structural Attributes and Research Relevance

Among the myriad of nitrogen-containing heterocycles, the quinoxaline scaffold holds a prominent position in medicinal chemistry and materials science. rsc.orgmdpi.com Structurally, quinoxaline consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, a type of six-membered ring containing two nitrogen atoms. rsc.orgmdpi.com This arrangement, with the molecular formula C₈H₆N₂, results in a unique electronic and structural profile that is amenable to a wide range of chemical modifications. rsc.orgmdpi.com The versatility of the quinoxaline scaffold allows for the synthesis of a vast library of derivatives with diverse physicochemical properties. mdpi.com This has led to their investigation in a multitude of research areas, with quinoxaline-based compounds showing potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents. mdpi.comnih.govsapub.org The ability to readily construct and functionalize the quinoxaline core makes it a "privileged structure" in drug discovery and materials research. nih.gov

Contextualization of 2-(p-Methoxyphenyl)quinoxaline within Quinoxaline Derivatives Research

Within the broad family of quinoxaline derivatives, this compound is a compound of significant interest. Its structure features a p-methoxyphenyl group attached to the second position of the quinoxaline ring system. ontosight.ai This substitution influences the molecule's electronic properties and steric profile, which in turn can modulate its biological activity and physical characteristics. ontosight.ai Research into this compound and its analogues is driven by the quest to develop novel therapeutic agents and functional materials. ontosight.airesearchgate.net Studies have explored its potential in various medicinal applications, including as an antimicrobial and anticancer agent. ontosight.ai The synthesis and investigation of this specific derivative contribute to the broader understanding of structure-activity relationships within the quinoxaline class of compounds, paving the way for the design of new molecules with enhanced properties. ontosight.airesearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHSAWQUXLOIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198245 | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-46-5 | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2-(p-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 P Methoxyphenyl Quinoxaline and Its Analogues

Classical and Green Synthetic Approaches

The synthesis of quinoxalines has evolved from traditional methods to more environmentally benign protocols, emphasizing efficiency and sustainability.

Condensation Reactions in Quinoxaline (B1680401) Synthesis

The most fundamental and widely employed method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. ontosight.aisapub.orgresearchgate.net This classical approach, often carried out in refluxing ethanol (B145695) or acetic acid, serves as the foundation for producing a vast array of quinoxaline derivatives. sapub.orgencyclopedia.pubarkat-usa.org The reaction typically involves the cyclocondensation of the two starting materials, leading to the formation of the quinoxaline ring system. ontosight.ai For the synthesis of 2-(p-Methoxyphenyl)quinoxaline, this would involve the reaction of o-phenylenediamine with p-methoxyphenylglyoxal or a related 1,2-dicarbonyl precursor. While effective, these traditional methods can sometimes require harsh conditions and long reaction times. encyclopedia.pub

Microwave-Assisted Protocols and Solvent-Free Methods

In the quest for more efficient and greener synthetic routes, microwave-assisted synthesis has emerged as a powerful tool. ijirt.orgbenthamdirect.com This technique significantly accelerates reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. sapub.org The condensation of o-phenylenediamines with α-dicarbonyl compounds under microwave irradiation, frequently in ethanol, provides a rapid and clean method for obtaining quinoxalines. sapub.org

Solvent-free, or solid-state, reactions represent another significant advancement in green chemistry. ias.ac.intandfonline.com By eliminating the need for volatile and often toxic organic solvents, these methods reduce environmental impact and can simplify product isolation. scilit.com The condensation of 1,2-diamines and 1,2-diketones can be effectively carried out under solvent-free conditions, sometimes with the aid of a catalyst, by simple grinding of the reactants at room temperature. tandfonline.comscilit.com For instance, sulfated polyborate has been used as a recyclable catalyst for the rapid, solvent-free synthesis of quinoxaline derivatives with high yields. ias.ac.in Similarly, silica (B1680970) gel has also been employed as a catalyst for this transformation under solvent-free conditions. scilit.com

Hydrothermal and Other Environmentally Conscious Techniques

Hydrothermal synthesis, which utilizes water at elevated temperatures and pressures, is a promising green alternative for organic reactions. menchelab.comcemm.at This method has been successfully applied to the synthesis of 2,3-diarylquinoxalines, including 2,3-bis(4-methoxyphenyl)quinoxaline (B1616243), from o-phenylenediamines and 1,2-diketones. menchelab.com The reaction can be performed in just water or with the addition of a small amount of acetic acid, offering a simple, fast, and high-yielding route without the need for organic solvents or toxic catalysts. menchelab.comcemm.at For example, the reaction of o-phenylenediamine with 4,4'-dimethoxybenzil (B72200) in water at 230°C can produce 2,3-bis(4-methoxyphenyl)quinoxaline in quantitative yield. menchelab.com

Other environmentally friendly approaches include the use of water as a solvent at room temperature, often in conjunction with a catalyst, and the use of biodegradable catalysts. ingentaconnect.comresearchgate.net These methods align with the principles of green chemistry by minimizing waste and energy consumption. ijirt.org

Catalysis in the Synthesis of this compound Derivatives

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. The synthesis of quinoxalines has benefited significantly from the development of various catalytic systems.

Exploration of Metal-Catalyzed Reactions (e.g., Pd(0) nanoparticles)

Transition metal catalysis has been instrumental in the synthesis of complex organic molecules. In the context of quinoxaline synthesis, palladium(0) nanoparticles have been utilized as effective catalysts. tandfonline.comresearchgate.net For instance, Pd(0) nanoparticles supported on polyethylene (B3416737) glycol (PEG) have been employed for the Sonogashira coupling reaction to introduce alkynyl groups into the quinoxaline core. tandfonline.comtandfonline.com While not a direct synthesis of the quinoxaline ring itself, this method is vital for the functionalization of pre-formed quinoxalines, allowing for the creation of diverse analogues. Polymer-capped palladium nanoparticles have also been used as a reusable catalyst for the oxidative coupling of α-hydroxyketones and 1,2-diamines to prepare quinoxalines. dntb.gov.ua

Organic and Lewis Acid Catalysis Developments (e.g., citric acid, I2, CuSO4.5H2O)

In a move towards more sustainable and cost-effective catalytic systems, organocatalysis and Lewis acid catalysis have gained prominence. nih.gov

Organic Catalysts: Citric acid, a biodegradable and trifunctional Brønsted acid, has been shown to be a highly efficient catalyst for the rapid, one-pot synthesis of quinoxaline derivatives at room temperature. ccspublishing.org.cnresearchgate.net The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in ethanol proceeds in high yields and very short reaction times in the presence of citric acid. ccspublishing.org.cn Iodine (I2) has also been used as a catalyst for the cyclocondensation of 1,2-dicarbonyl compounds with o-phenylenediamines in solvents like DMSO or acetonitrile. semanticscholar.orgsapub.org

Lewis Acid Catalysts: A variety of Lewis acids have been explored for quinoxaline synthesis. Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) is an efficient and practical catalyst for the one-pot synthesis of quinoxaline derivatives in water or ethanol. researchgate.netmq.edu.au Other Lewis acids like iron(III) dodecyl sulfate [Fe(DS)3] and zirconium tetrakis(dodecyl sulfate) [Zr(DS)4] have been employed as Lewis acid-surfactant combined catalysts in aqueous media. e-journals.intandfonline.com Boron-based Lewis acids, such as those derived from (R)-BINOL, have been used in asymmetric syntheses to produce chiral quinoxaline derivatives. rsc.org Boron sulfonic acid has also been investigated, highlighting the role of both Brønsted and Lewis acidity in catalyzing the condensation reaction. chemmethod.com

Table of Synthetic Methodologies

| Method | Catalyst/Conditions | Advantages |

| Classical Condensation | Refluxing ethanol or acetic acid | Well-established, versatile |

| Microwave-Assisted | Microwave irradiation, often in ethanol | Rapid, high yields, energy-efficient |

| Solvent-Free | Grinding at room temperature, may use catalysts like sulfated polyborate or silica gel | Environmentally friendly, simplified workup |

| Hydrothermal Synthesis | Water at high temperature and pressure (e.g., 230°C) | Green solvent, high yields, fast |

| Metal Catalysis | Pd(0) nanoparticles | Enables functionalization (e.g., Sonogashira coupling) |

| Organocatalysis | Citric acid, Iodine | Mild conditions, inexpensive, often green |

| Lewis Acid Catalysis | CuSO4·5H2O, Fe(DS)3, Zr(DS)4, Boron-based acids | Efficient, can be performed in aqueous media, enables asymmetric synthesis |

Strategic Functionalization and Derivatization Techniques

The core quinoxaline structure, particularly when substituted with an aryl group like p-methoxyphenyl, serves as a versatile scaffold. Advanced synthetic strategies are employed to introduce further chemical diversity, enabling the fine-tuning of its chemical and physical properties. These methodologies focus on either modifying the pre-formed quinoxaline system through regioselective substitutions or constructing the complex heterocyclic system in a highly efficient, convergent manner.

Regioselective Substitutions on the Quinoxaline Core

The functionalization of the quinoxaline ring is a key strategy for creating analogues of this compound. Achieving regioselectivity—the ability to introduce a substituent at a specific position—is crucial. The inherent electronic properties of the quinoxaline nucleus, which consists of a fused benzene (B151609) and pyrazine (B50134) ring, guide the position of these substitutions. researchgate.net

Recent advances have focused on direct C-H functionalization, a step-economic approach that avoids the need for pre-functionalized starting materials. researchgate.net In 2-arylquinoxalines, the nitrogen atom at the N-1 position of the pyrazine ring can act as a directing group, facilitating chelation with a metal catalyst. This chelation preferentially activates the C-H bond at the ortho-position of the aryl ring or specific positions on the quinoxaline core itself for substitution. researchgate.net

Transition-metal-catalyzed reactions are prominent in this area. For instance, palladium-catalyzed methods have been developed for the ortho-C–H fluorination of 2-arylquinoxalines, demonstrating precise control over substituent placement. researchgate.net

Another powerful technique for achieving regioselectivity is the use of specific reagents that favor substitution at a particular site. A notable example is the bromination of pyrrolo[1,2-a]quinoxalines, which are structurally related analogues. The use of tetrabutylammonium (B224687) tribromide (TBATB) allows for the highly selective introduction of a bromine atom at the C3 position. nih.gov This method is efficient and applicable on a gram scale, and the resulting brominated compound can serve as a versatile intermediate for further derivatization. nih.gov

| Reaction Type | Reagent/Catalyst | Substrate Type | Position of Substitution | Research Finding | Citation |

| Ortho C-H Fluorination | Palladium catalyst | 2-Arylquinoxalines | Ortho-position of the aryl ring | Enables regioselective introduction of a fluorine atom, directed by the quinoxaline N-1 atom. | researchgate.net |

| Regioselective Bromination | Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | C3-position | Provides highly selective C3-bromination in good yields, with broad substrate applicability. | nih.gov |

| C-H Arylselenylation | Iodine (I2) | Pyrrolo[1,2-a]quinoxalines | C-H position | Direct method for introducing arylselenyl groups onto the heterocyclic core. | scirp.org |

Tandem Cyclization and Multi-Component Reactions

Tandem, or cascade, cyclizations and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like this compound and its analogues from simple precursors in a single operation. rsc.org These methods avoid the lengthy isolation and purification of intermediates, reduce solvent waste, and often lead to novel molecular scaffolds. tandfonline.com MCRs are particularly powerful as they can assemble three or more starting materials in one pot to generate the final product, which incorporates portions of all the initial reactants. mdpi.com

The synthesis of quinoxaline derivatives is well-suited to MCR strategies. For example, novel 7H-pyrrolo[3,2-f]quinoxaline derivatives have been synthesized through an efficient three-component reaction. tandfonline.com This reaction involves the condensation of a quinoxalin-6-amine, an arylglyoxal (which can bear a p-methoxy group), and 4-hydroxyquinolin-2(1H)-one, catalyzed by acetic acid in ethanol. tandfonline.com This approach demonstrates excellent flexibility, as both electron-donating and electron-withdrawing groups on the arylglyoxal are well-tolerated, leading to a range of products in high yields. tandfonline.com

Similarly, tandem reactions have been developed for the direct C-H functionalization of related quinoxalin-2(1H)-one cores. mdpi.com These processes can involve the one-pot reaction of quinoxalin-2(1H)-ones with alkenes and various reagents to introduce complex side chains, such as sulfonated or difluoroalkyl groups, through the simultaneous formation of multiple new chemical bonds. mdpi.com The synthesis of pyrrolo[1,2-a]quinoxalines, a fused analogue system, can also be achieved via one-pot multicomponent procedures involving redox reactions, imine formation, and subsequent intramolecular cyclization cascades. acs.org

| Reaction Name | Components | Catalyst/Conditions | Product Type | Key Feature | Citation |

| Three-Component Cyclization | 1. Quinoxalin-6-amine2. Arylglyoxal3. 4-Hydroxyquinolin-2(1H)-one | Acetic acid (AcOH), Ethanol (EtOH), Reflux | 7H-Pyrrolo[3,2-f]quinoxalines | A concise and flexible one-pot synthesis of novel fused quinoxaline systems. | tandfonline.com |

| Photocatalytic Tandem Reaction | 1. Quinoxalin-2(1H)-one2. Alkene3. Sulfite | 4CzIPN (photocatalyst), Oxygen (air) | Sulfonated quinoxalin-2(1H)-ones | Visible-light-mediated free radical reaction for introducing sulfonyl groups. | mdpi.com |

| Visible-Light Photoredox Reaction | 1. Quinoxalin-2(1H)-one2. Unactivated olefin3. Bromodifluorinated reagent | fac-Ir(ppy)3 | Difluoroalkyl-containing quinoxalin-2(1H)-ones | Single-step formation of two new C-C bonds under mild conditions. | mdpi.com |

| Ugi-Smiles Reaction | 1. Amine2. Aldehyde3. Isocyanide4. Phenol (B47542) | Not specified | N-Aryl-2-(p-methoxyphenyl)acetamides | A four-component reaction where a subsequent heterocyclization can lead to quinoxaline derivatives. | clockss.org |

Structure Activity Relationship Sar Studies of 2 P Methoxyphenyl Quinoxaline Derivatives

Systemic Analysis of Substituent Effects on In Vitro Biological Activities

The biological activity of 2-(p-methoxyphenyl)quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline (B1680401) core and the p-methoxyphenyl ring.

Correlation of Aromatic Substituents with Biological Potency

Research has demonstrated that modifications to the aromatic substituents at various positions of the quinoxaline scaffold play a pivotal role in determining the biological potency of these compounds. For instance, in the context of inhibiting the influenza NS1A protein, substitutions at positions 2 and 3 of the quinoxaline core have the most substantial impact on activity. nih.gov

While the 2-(p-methoxyphenyl) group is a common feature, studies have explored its replacement with other aromatic moieties. It has been observed that compounds with bis-2-furyl substitutions at positions 2 and 3 are the most potent inhibitors of the influenza NS1A protein. nih.gov The replacement of the furyl group with a methoxyphenyl, phenol (B47542), or 2-pyridyl group generally leads to a reduction in activity. nih.gov However, derivatives with a phenol substitution have shown improved activity compared to their methoxyphenyl counterparts. nih.gov

In another study focusing on anticancer activity, the presence of a halogen atom or a sulfonamide group on the phenyl ring of quinoxaline-2-carbonitrile 1,4-dioxides was found to be favorable for cytotoxicity against most tested cancer cell lines. researchgate.net Specifically, a 3-trifluoromethylquinoxaline 1,4-dioxide derivative demonstrated potent antiproliferative activity. researchgate.net

The position of substituents on the phenyl ring is also crucial. For example, in a series of pyrazole-quinoxaline derivatives, compounds with an electron-donating group at the 4-position of the phenyl ring exhibited better kinase inhibitory potency than those with electron-withdrawing groups. rsc.org

Here is a data table summarizing the effects of various aromatic substituents on the biological activity of quinoxaline derivatives:

| Position of Substitution | Substituent | Observed Biological Effect | Target/Assay |

| 2 and 3 | bis-2-furyl | Most potent activity | Influenza NS1A protein inhibition nih.gov |

| 2 and 3 | p-methoxyphenyl | Reduced activity compared to furyl | Influenza NS1A protein inhibition nih.gov |

| 2 and 3 | Phenol | Improved activity over methoxyphenyl | Influenza NS1A protein inhibition nih.gov |

| 2 and 3 | 2-pyridyl | Reduced activity | Influenza NS1A protein inhibition nih.gov |

| Phenyl ring | Halogen | Favorable for cytotoxicity | Anticancer activity researchgate.net |

| Phenyl ring | Sulfonamide | Favorable for cytotoxicity | Anticancer activity researchgate.net |

| 4-position of phenyl ring | Electron-donating group | Better potency | Kinase inhibition rsc.org |

| 4-position of phenyl ring | Electron-withdrawing group | Reduced potency | Kinase inhibition rsc.org |

Influence of Linkers and Functional Groups on Activity Profiles

The nature of the linker connecting the quinoxaline core to other pharmacophoric groups significantly impacts the biological activity. For instance, in a series of compounds designed as PARP-1 inhibitors, a thiosemicarbazide (B42300) linker was used to connect the quinoxaline scaffold to a p-methoxyphenyl ring. mdpi.com This particular derivative, compound 8a, showed promising PARP-1 suppression, with an IC50 value of 2.31 nM, which is nearly two-fold higher than the reference drug Olaparib. mdpi.com In contrast, when the thiosemicarbazide side chain was conjugated to an unsubstituted phenyl ring, the inhibitory activity was 2.5 times less than the reference drug. mdpi.com

Furthermore, the introduction of various functional groups such as amide, urea, thiourea, and sulphonamide moieties to the quinoxaline scaffold has been explored to enhance anti-proliferative and apoptotic inducing activities. nih.gov For example, a (quinoxalin-2-yl)benzene sulphonamide derivative has been reported to have potent anti-cancer activity against the human liver cancer cell line (Hep G2). nih.gov

Identification of Pharmacophoric Features for Targeted In Vitro Actions

Pharmacophore modeling has identified key structural features essential for the biological activity of this compound derivatives. The quinoxaline ring itself is a critical pharmacophoric element, known for its diverse pharmacological activities. ontosight.ai

For PARP-1 inhibition, the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold serves as a bio-isosteric replacement for the phthalazinone motif found in the known inhibitor Olaparib. mdpi.com The successful design of potent inhibitors based on this scaffold highlights its importance as a key pharmacophoric feature. Molecular docking studies have shown that these compounds fit well into the active pocket of PARP-1. mdpi.com

In the context of antimicrobial activity, the introduction of a sulfonamide moiety to the quinoxaline scaffold has been shown to be beneficial. researchgate.netmdpi.com Specifically, substituted 4-methoxyphenyl (B3050149) quinoxaline sulfonamide and 2-methoxyphenyl quinoxaline sulfonamide derivatives have demonstrated significant antibacterial activity against S. aureus. mdpi.com

Rational Design Principles for Novel Lead Compounds

The SAR data and pharmacophore models provide a solid foundation for the rational design of new and more effective this compound-based therapeutic agents.

A key design principle involves the strategic placement of substituents on the quinoxaline and phenyl rings to optimize interactions with the biological target. For instance, for kinase inhibition, incorporating electron-donating groups at the 4-position of the phenyl ring is a promising strategy. rsc.org For anticancer applications, the inclusion of halogens or sulfonamide groups on the phenyl ring should be considered. researchgate.net

Another important principle is the use of appropriate linkers to connect the quinoxaline core to other pharmacophores. The success of the thiosemicarbazide linker in PARP-1 inhibitors suggests that exploring different linker types and lengths could lead to compounds with improved activity profiles. mdpi.com

Furthermore, the concept of bioisosteric replacement is a valuable tool. The use of the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as a substitute for the phthalazinone ring in PARP-1 inhibitors demonstrates the potential of this approach to generate novel and potent compounds. mdpi.com

The following table outlines some rational design principles for novel lead compounds based on the this compound scaffold:

| Design Principle | Target Activity | Rationale |

| Introduction of electron-donating groups at the 4-position of the phenyl ring | Kinase Inhibition | Enhanced potency observed in SAR studies. rsc.org |

| Incorporation of halogens or sulfonamide groups on the phenyl ring | Anticancer | Favorable for cytotoxicity. researchgate.net |

| Use of a thiosemicarbazide linker to a p-methoxyphenyl ring | PARP-1 Inhibition | Demonstrated high potency in existing derivatives. mdpi.com |

| Bioisosteric replacement of known pharmacophores with the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold | PARP-1 Inhibition | Proven success in creating novel, potent inhibitors. mdpi.com |

| Maintaining bis-2-furyl substitution at positions 2 and 3 | Antiviral (Influenza) | Identified as the most potent substitution for NS1A protein inhibition. nih.gov |

By systematically applying these design principles, researchers can continue to develop novel this compound derivatives with enhanced therapeutic potential.

Mechanistic Investigations of 2 P Methoxyphenyl Quinoxaline in Biological Systems in Vitro Focus

Elucidation of Molecular Targets and Pathways

Research into the molecular interactions of 2-(p-Methoxyphenyl)quinoxaline has revealed its potential to modulate the function of key biological molecules and pathways.

Enzyme Inhibition Studies

Quinoxaline (B1680401) derivatives, including structures related to this compound, have been investigated as inhibitors of various enzymes. One area of focus has been viral enzymes crucial for replication. For instance, certain quinoxaline derivatives have been designed to target the non-structural protein 1 of influenza A (NS1A), which is essential for the virus's replication. nih.gov These compounds are thought to disrupt the interaction between NS1A and double-stranded RNA (dsRNA), a critical step in the viral life cycle. nih.govnih.gov

Some quinoxaline-based molecules have also been studied as potential inhibitors of proteases from viruses like Hepatitis C (HCV) and SARS-CoV-2. nih.govacs.orggoogle.comnih.gov The rationale is that the structural similarities between the proteases of these different viruses may allow for cross-inhibitory activity. nih.gov For example, Glecaprevir, a quinoxaline-containing drug, is an inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease. nih.gov

Protein-Ligand Interactions and Modulatory Effects

The interaction of this compound and its analogs with various proteins has been a key area of investigation, revealing a range of modulatory effects.

dsRNA-NS1A Interaction: In the context of influenza A, quinoxaline derivatives have been shown to interfere with the binding of the NS1A protein to dsRNA. nih.govnih.gov Fluorescence polarization assays have demonstrated that these compounds can displace FAM-labeled dsRNA from the NS1A protein, indicating a direct or allosteric interaction with the dsRNA-binding domain of NS1A. nih.gov

STAT3 Phosphorylation: Quinoxaline derivatives have been identified as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. nih.govnih.gov One study showed that a representative quinoxaline–arylfuran derivative, QW12, inhibits STAT3 phosphorylation at the Y705 residue in a dose-dependent manner in HeLa cells. nih.gov Biolayer interferometry experiments confirmed a direct binding interaction between QW12 and the STAT3 protein. nih.gov Inhibition of STAT3 dimerization is a key mechanism, as this prevents its nuclear translocation and subsequent transcriptional activation of target genes involved in cell survival and proliferation. nih.govresearchgate.netpsu.edu

Glucose Transporters (GLUT4, SGLT2, GLUT1): Certain quinoxalinone derivatives have been found to modulate the activity of glucose transporters. nih.gov Studies have shown that these compounds can affect the expression levels of GLUT1 and SGLT2. nih.gov For example, one derivative, compound 6b, was found to decrease GLUT1 levels and increase GLUT4 levels in a high-glucose model. nih.gov Molecular docking studies suggest that these compounds may bind to SGLT2, potentially exerting hypoglycemic effects by reducing glucose reabsorption. nih.gov

Cellular Response Studies (In Vitro)

The interactions of this compound at the molecular level translate into observable effects on cellular processes.

Modulation of Cellular Processes

Glucose Uptake: Quinoxaline derivatives have been shown to influence glucose uptake in cells. nih.govnih.govub.edu In studies using the fluorescent glucose analog 2-NBDG, certain quinoxalinone compounds increased glucose uptake in HK-2 cells in a concentration-dependent manner. nih.gov This effect is linked to their modulation of glucose transporter proteins. nih.gov

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another cellular process affected by quinoxaline compounds. nih.govmdpi.comscielo.org.mx The quinoxaline–arylfuran derivative QW12 was found to trigger ROS generation in HeLa cells. nih.gov Similarly, another quinoxaline derivative, 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), induced an increase in mitochondrial superoxide (B77818) anion (O2·−) concentration in Leishmania amazonensis promastigotes. nih.gov

Apoptosis Induction Mechanisms in Cell Lines

A significant body of research has focused on the ability of quinoxaline derivatives to induce apoptosis in cancer cell lines. nih.govjmb.or.krresearchgate.netnih.govnih.gov

The mechanisms of apoptosis induction are often multifaceted. For instance, the quinoxaline derivative QW12 was shown to induce apoptosis in HeLa cells. nih.gov Other studies have demonstrated that quinoxaline compounds can trigger apoptosis by activating pro-apoptotic proteins like Bax and caspases (caspase-3, -8, and -9) while downregulating anti-apoptotic proteins such as Bcl-2. jmb.or.krnih.gov The cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following treatment with these compounds. jmb.or.kr In some cases, the induction of apoptosis is linked to the compound's ability to inhibit key survival pathways, such as the STAT3 signaling cascade. nih.gov

Evaluation of In Vitro Efficacy Against Pathogenic Models

The therapeutic potential of this compound and related compounds has been evaluated in various in vitro models of disease.

| Pathogen/Cell Line | Compound/Derivative | Observed Effect | Reference |

| Influenza A/Udorn/72 virus | Compound 44 (a quinoxaline derivative) | Inhibition of virus growth | nih.gov |

| Leishmania amazonensis | 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Antiproliferative activity against promastigotes and intracellular amastigotes | nih.gov |

| HeLa (cervical cancer) | QW12 (a quinoxaline–arylfuran derivative) | Potent antiproliferative effect, apoptosis induction | nih.gov |

| Mycobacterium tuberculosis H37Rv | Thiazolidinone-containing quinoxaline-1,4-di-N-oxides | Antimycobacterial activity | frontiersin.org |

| HCT-116 (colon cancer) & MCF-7 (breast cancer) | Quinoxaline-3-propanamides (e.g., compound 14) | Cytotoxicity, VEGFR-2 inhibition, apoptosis induction | nih.gov |

These studies highlight the broad-spectrum potential of the quinoxaline scaffold. For example, 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) demonstrated significant antiproliferative activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis, with low cytotoxicity to host cells. nih.gov In the realm of infectious diseases, quinoxaline derivatives have shown promise against viruses like influenza A and bacteria such as Mycobacterium tuberculosis. nih.govfrontiersin.org In oncology, various quinoxaline derivatives have exhibited potent cytotoxic and apoptotic effects against a range of cancer cell lines, including those of the cervix, colon, and breast. nih.govnih.gov

Antimicrobial Spectrum and Potency against Bacterial Strains (e.g., S. aureus, E. coli)

The antimicrobial potential of quinoxaline scaffolds, particularly those featuring a p-methoxyphenyl substitution, has been a subject of significant research. In vitro studies have demonstrated that these derivatives exhibit a range of activities against both Gram-positive and Gram-negative bacteria, with efficacy often influenced by the other substituents on the quinoxaline core.

Investigations into quinoxaline sulfonamide derivatives have shown notable antibacterial action. A substituted 4-methoxyphenyl (B3050149) quinoxaline sulfonamide demonstrated potent activity against Staphylococcus aureus, recording a zone of inhibition (ZOI) of 20 mm. mdpi.comresearchgate.net This was greater than the standard drug chloramphenicol (B1208) (19 mm ZOI) but less than ampicillin (B1664943) (28 mm ZOI). mdpi.com However, the introduction of a methoxyphenyl group into certain quinoxaline sulfonamide derivatives was found to decrease antibacterial activity in other studies. mdpi.com

The activity of diaminoquinoxaline derivatives has also been explored. N2,N3-bis(4-methoxyphenyl)quinoxaline-2,3-diamine was noted for its broad antimicrobial spectrum against several tested strains. nih.gov Another derivative, N3-(4-methoxyphenyl)quinoxaline-2,3-diamine, also showed significant antibacterial activity against various bacterial strains. tandfonline.com

Further modifications, such as the creation of thiazolidinone-containing quinoxaline-1,4-di-N-oxides, have been evaluated. The derivative 2-(3′-P-methoxyphenyl-4′(5H)-thiazolidinone)-quinoxaline-1,4-di-N-oxide was synthesized and characterized, contributing to the library of quinoxaline compounds tested for antimicrobial properties. nih.gov In a study evaluating various quinoxaline derivatives against sixty methicillin-resistant Staphylococcus aureus (MRSA) isolates, the majority of isolates showed a minimum inhibitory concentration (MIC) of 4 µg/mL for the tested quinoxaline compound, comparable to vancomycin. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| Substituted 4-methoxyphenyl quinoxaline sulfonamide | S. aureus | Zone of Inhibition (ZOI) | 20 mm | mdpi.comresearchgate.net |

| Chloramphenicol (Standard) | S. aureus | Zone of Inhibition (ZOI) | 19 mm | mdpi.com |

| Ampicillin (Standard) | S. aureus | Zone of Inhibition (ZOI) | 28 mm | mdpi.com |

| A quinoxaline derivative | MRSA (56.7% of isolates) | Minimum Inhibitory Conc. (MIC) | 4 µg/mL | nih.gov |

| Vancomycin (Standard) | MRSA (63.3% of isolates) | Minimum Inhibitory Conc. (MIC) | 4 µg/mL | nih.gov |

| A quinoxaline derivative | MRSA (20% of isolates) | Minimum Inhibitory Conc. (MIC) | 2 µg/mL | nih.gov |

Antiviral Activity against Viral Replicases (In Vitro)

Quinoxaline derivatives have been investigated for their potential as antiviral agents, with some studies focusing on compounds containing the methoxyphenyl group. The mechanism of action often involves the inhibition of key viral enzymes or proteins, such as viral replicases.

In a study targeting the non-structural protein 1 of influenza A (NS1A), which is crucial for viral replication, a library of quinoxaline derivatives was screened. nih.gov The results indicated that substitutions on the quinoxaline core were critical for activity. While compounds with bis-2-furyl substitutions were most potent, the replacement of these furyl groups with methoxyphenyl residues generally led to reduced activity. nih.gov For example, a derivative with a 3-methoxyphenyl (B12655295) group at position 6 showed an IC₅₀ of 6.2 µM in a fluorescence polarization assay designed to measure the disruption of the NS1A-dsRNA interaction. nih.gov

Research into anti-dengue virus (DENV) agents identified 3-(4-methoxyphenyl)quinoxalin-2-ylmethanol as a particularly active compound. mdpi.com It demonstrated a significant ability to inhibit DENV RNA expression in Huh-7-DV-Fluc cells. At a concentration of 50 µM, it achieved 82% inhibition, which was more potent than the reference drug ribavirin. mdpi.com This compound was found to reduce DENV replication by suppressing DENV-induced cyclooxygenase-2 (COX-2) expression and exhibited a half-maximal effective concentration (EC₅₀) of 1.29 µM. mdpi.com

Table 2: In Vitro Antiviral Activity of this compound Derivatives

| Compound Name | Virus/Target | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol | Dengue Virus (DENV) | % Inhibition (at 50 µM) | 82% | mdpi.com |

| 3-(4-Methoxyphenyl)quinoxalin-2-ylmethanol | Dengue Virus (DENV) | EC₅₀ | 1.29 ± 0.74 µM | mdpi.com |

| 2,3-bis(2-furyl)-6-(3-methoxyphenyl)quinoxaline | Influenza A NS1A protein | IC₅₀ | 6.2 µM | nih.gov |

Antiparasitic Effects in Cell-Based Assays (e.g., Leishmania, Trypanosoma, Plasmodium)

The antiparasitic properties of quinoxaline derivatives, including those with methoxyphenyl substitutions, have been evaluated against a variety of protozoan parasites. These compounds have shown promise in cell-based assays, often targeting parasitic metabolic pathways or cellular structures.

A significant study investigated the antileishmanial activities of 2,3-diarylsubstituted quinoxaline derivatives against Leishmania amazonensis. asm.orgnih.govasm.org The compound 2,3-di-(4-methoxyphenyl)-quinoxaline (identified as LSPN331) demonstrated notable antiproliferative activity against both the promastigote (the motile, flagellated form found in the insect vector) and the intracellular amastigote (the non-motile form found in the mammalian host) stages of the parasite. asm.orgnih.gov The activity was dose-dependent, and the compound showed significant selectivity for the parasite with low cytotoxicity to host cells. asm.orgnih.gov The mechanism of action was linked to intense mitochondrial alterations in the parasite, including hyperpolarization of the mitochondrial membrane potential and a decrease in intracellular ATP levels. asm.org

While some quinoxaline 1,4-dioxide derivatives have shown activity against Plasmodium falciparum, Babesia divergens, and Trypanosoma species in vitro, the specific contribution of a methoxyphenyl group in these particular studies was not detailed. researchgate.net Similarly, other research has highlighted that the incorporation of a p-methoxyphenyl nucleus into a quinoxaline moiety can lead to significant anti-inflammatory and analgesic activity, which can be relevant in the context of parasitic diseases, but direct antiparasitic data was not provided. scispace.com

Table 3: In Vitro Antiparasitic Activity of a this compound Derivative

| Compound Name | Parasite | Parasite Stage | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|---|

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Leishmania amazonensis | Promastigotes | IC₅₀ | 30.0 µM | nih.gov |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Leishmania amazonensis | Intracellular Amastigotes | IC₅₀ | 19.3 µM | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a robust tool for elucidating the molecular properties of quinoxaline derivatives. jmaterenvironsci.comscispace.com These methods allow for the prediction of geometries, electronic structures, and spectroscopic behaviors, offering a theoretical framework that complements experimental findings. researchgate.netscispace.com

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely employed computational method for investigating the ground state properties of molecules. jmaterenvironsci.comuniven.ac.zanih.gov It provides a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules like this compound. researchgate.net DFT calculations can predict various molecular properties, including optimized geometry, electronic structure, and reactivity descriptors. researchgate.net

Geometry optimization is a fundamental step in computational chemistry where the most stable arrangement of atoms in a molecule is determined by finding the minimum energy structure. biointerfaceresearch.com For quinoxaline derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), have been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.net

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C2-C3 | 1.488 |

| C2-N1 | 1.378 | |

| C3-N4 | 1.381 | |

| C9-C1' | 1.484 | |

| Bond Angle | N1-C2-C3 | 116.8 |

| N4-C3-C2 | 116.5 | |

| C3-C2-C1' | 119.3 | |

| Dihedral Angle | C3-C2-C1'-C2' | -40.23 |

Source: Adapted from research on 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wpmucdn.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netwpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. scispace.com A smaller gap suggests that the molecule is more polarizable and reactive.

For quinoxaline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. mdpi.com In this compound, the methoxy (B1213986) group enhances the electron-donating character of the phenyl ring, influencing the HOMO energy level. The calculated HOMO-LUMO gap for a related quinoxaline derivative was found to be 4.9266 eV. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties of a Quinoxaline Derivative Note: Data is for a related quinoxaline derivative as specific data for this compound was not available.

| Parameter | Energy (eV) |

| EHOMO | -6.11 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.86 |

Source: Adapted from theoretical studies on quinoxaline derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. najah.eduresearchgate.net The MEP surface displays regions of different electrostatic potential, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). sci-hub.se In quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring are typically the most electron-rich sites. researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (σ). scispace.com These parameters help in understanding the charge transfer interactions that occur during a chemical reaction.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as electronic transitions and absorption spectra. nih.govrespectprogram.orgscience.gov It is an extension of DFT that allows for the calculation of how the electron density changes over time in the presence of a time-dependent potential, such as that from light.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies and oscillator strengths of electronic transitions. scispace.comresearchgate.netresearchgate.net These calculations can help in assigning the observed absorption bands in experimental UV-Vis spectra to specific electronic transitions, often characterized as π→π* or n→π* transitions. scispace.com For quinoxaline derivatives, TD-DFT has been shown to provide results that are in good agreement with experimental spectra. researchgate.neted.ac.uk The calculations can predict the maximum absorption wavelengths (λmax) and the nature of the molecular orbitals involved in the transitions. nih.gov For instance, the main absorption bands in the UV-Vis spectra of quinoxaline derivatives are typically assigned to HOMO→LUMO transitions. scispace.com

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 337.8 | 0.38 | HOMO → LUMO (98%) |

| 310.2 | 0.11 | H-1 → LUMO (89%) | |

| Methanol | 345.1 | 0.45 | HOMO → LUMO (98%) |

| 314.9 | 0.14 | H-1 → LUMO (88%) |

Source: Adapted from TD-DFT studies on a substituted this compound. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used to understand the interactions between small molecules, like quinoxaline derivatives, and biological macromolecules such as proteins or DNA. tandfonline.com

Studies on various quinoxaline derivatives have revealed common binding modes and interactions within the active sites of different enzymes. For instance, docking studies of quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain show that the quinoxaline scaffold can form crucial hydrogen bonds and π-π stacking interactions with key residues in the ATP binding site. rsc.org Similarly, when targeting the quinolone-binding site of S. aureus DNA gyrase, 2,3-diaminoquinoxaline analogues were shown to interact via hydrogen bonds and hydrophobic interactions. tandfonline.com

In a study of N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide (NMPOQAa), a molecule with structural similarities to the subject compound, docking against the SARS-CoV-2 main protease (6M03) revealed multiple hydrophobic interactions with residues such as Phe8, Gln100, and Arg105. nih.gov Another study on diphenylquinoxaline-6-carbohydrazide hybrids as α-glucosidase inhibitors showed that the compounds occupy the enzyme's binding pocket through favorable interactions with key residues. d-nb.info These studies collectively suggest that the this compound scaffold is capable of participating in a variety of stabilizing interactions, including:

Hydrogen Bonding: With amino acid residues like aspartate, arginine, and serine. rsc.org

π-π Stacking/T-stacking: Between the aromatic quinoxaline or phenyl rings and aromatic residues like tyrosine, phenylalanine, or tryptophan. rsc.org

Hydrophobic Interactions: Involving the phenyl and methoxy groups with nonpolar residues in the binding pocket. nih.gov

π-Cation Interactions: Possible between the electron-rich aromatic rings and cationic residues like lysine (B10760008) or arginine. nih.gov

The strength of the interaction between a ligand and its target is quantified by its binding affinity. In computational studies, this is often expressed as a docking score or binding energy (e.g., in kcal/mol). d-nb.info Experimental validation provides values like the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). d-nb.infomdpi.com

Numerous studies have reported the binding affinities for quinoxaline derivatives against a range of biological targets. For example, a series of diphenylquinoxaline-6-carbohydrazide hybrids displayed IC₅₀ values against α-glucosidase ranging from 110.6 to 453.0 µM, which correlated with their docking scores. d-nb.info In another study, novel quinoxaline derivatives were evaluated as ligands for melatonin (B1676174) receptors (MT₁ and MT₂), with some compounds showing binding affinities in the micromolar range. mdpi.com The docking of a quinoxaline derivative against the COVID-19 main protease (6M03) yielded a binding affinity of -6.9 kcal/mol, comparable to the reference drug Remdesivir. researchgate.net

Table 2: Binding Affinities of Representative Quinoxaline Derivatives Against Various Biological Targets

| Quinoxaline Derivative | Biological Target | Binding Affinity (Docking Score / IC₅₀) | Reference |

| Diphenylquinoxaline-6-carbohydrazide hybrids (e.g., 7e) | α-Glucosidase | -5.802 kcal/mol / 110.6 µM | d-nb.info |

| Pyrazole-quinoxaline derivative (4l) | EGFR / HER-2 Kinase | 0.28 µM / 1.26 µM | rsc.org |

| N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide | COVID-19 Main Protease (6M03) | -6.9 kcal/mol | nih.govresearchgate.net |

| 2,3-diamino quinoxaline derivatives (e.g., 4c) | S. aureus DNA gyrase | Not specified (Inhibition zone 10.5-14.89 mm) | tandfonline.com |

| 2-Methoxy-3-(N-acetyl-N-propyl)aminoethyl-6-phenyl-quinoxaline | Melatonin Receptor (MT₁) | 2.5 µM (Kᵢ) | mdpi.com |

Theoretical Insights into Photophysical and Charge Transport Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, reflecting a shift in its absorption or emission spectra. dntb.gov.ua This phenomenon provides valuable information about the electronic structure of a molecule and its interactions with the solvent. For D-π-A compounds like this compound, solvatochromic studies can reveal the nature of the excited state, particularly the presence of intramolecular charge transfer (ICT). rsc.org

Upon photoexcitation, an ICT from the electron-donating methoxyphenyl group to the electron-accepting quinoxaline moiety is expected. This leads to an excited state that is more polar than the ground state. researchgate.net Consequently, in polar solvents, the excited state is stabilized to a greater extent than the ground state, resulting in a red shift (bathochromic shift) of the emission spectrum. This behavior, known as positive solvatochromism, is characteristic of many quinoxaline-based fluorophores. rsc.org Studies on related quinoxaline derivatives confirm a bathochromic shift in the emission band with increasing solvent polarity. rsc.orgacs.org The magnitude of this shift can be correlated with solvent polarity parameters (like the Dimroth-Reichardt parameter, E_T(30)) to estimate the change in dipole moment upon excitation. rsc.orgelsevierpure.com

Table 3: Solvatochromic Data for Representative Quinoxaline-Based Dyes This table illustrates the typical solvatochromic behavior of related compounds, as specific spectral data for this compound across a solvent series was not available in the search results.

| Compound System | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |

| Amino substituted 2-arylvinylquinoxaline | Toluene | 412 | 486 | rsc.org |

| Dichloromethane | 425 | 560 | rsc.org | |

| PQPhen (a phenanthroline-quinoxaline) | n-Hexane | ~370 | ~390 | acs.org |

| Acetonitrile | ~375 | ~450 | acs.org | |

| Methanol | ~375 | ~450 | acs.org | |

| Quinoxaline-cored chromophore | Dioxane | 536 | Not specified | mdpi.com |

| Chloroform (B151607) | Not specified | Not specified | mdpi.com |

Analysis of Charge Transfer Mechanisms and Transport Characteristics

The electronic properties and charge transport characteristics of quinoxaline derivatives are of significant interest for their application in organic electronics. nih.gov Computational studies, primarily using Density Functional Theory (DFT), provide deep insights into the intramolecular charge transfer (ICT) mechanisms and charge transport capabilities of these molecules. biointerfaceresearch.com For this compound, the molecular structure consists of an electron-donating p-methoxyphenyl group attached to the electron-accepting quinoxaline core. This inherent donor-acceptor architecture is fundamental to its electronic behavior.

Theoretical calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich methoxyphenyl moiety, while the Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the electron-deficient quinoxaline ring system. acs.orgmdpi.com This spatial separation of the frontier molecular orbitals confirms the presence of a significant intramolecular charge transfer character upon photoexcitation, where an electron is promoted from the HOMO to the LUMO. mdpi.com The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter in determining the molecule's electronic and optical properties. researchgate.net A smaller energy gap generally facilitates charge transfer. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational tool used to quantify the charge transfer between donor and acceptor moieties within the molecule. biointerfaceresearch.com This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a measure of their energetic stabilization and confirming the charge delocalization from the methoxy-substituted phenyl ring to the quinoxaline system. biointerfaceresearch.com The efficiency of charge transport in organic semiconductor materials is also evaluated by calculating the reorganization energy. This parameter quantifies the energy required for the geometric relaxation of the molecule upon gaining or losing a charge. A lower reorganization energy is desirable as it indicates a more rigid molecular structure that can facilitate faster charge hopping between adjacent molecules in a solid-state device.

Computational studies on related quinoxaline-based materials have explored these characteristics extensively. For instance, DFT calculations on similar donor-acceptor quinoxaline derivatives have been used to predict their potential as n-type (electron-transporting) materials for optoelectronic devices. researchgate.net The calculated LUMO levels and HOMO-LUMO energy gaps from such studies provide a strong indication of the charge transfer and transport behavior expected for this compound.

Table 1: Representative Calculated Electronic Properties of Related Quinoxaline Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method | Source |

|---|---|---|---|---|---|

| 2-(4-methoxyphenyl)-3,6,7-trimethylquinoxaline | - | - | - | B3LYP/6-31G(d,p) | researchgate.net |

| Quinoxaline-based Hole Transport Material (DQC-T) | -5.29 | -2.52 | 2.77 | DFT / CV | mdpi.com |

| Quinoxaline-based Hole Transport Material (DQ-T-QD) | -5.31 | -2.33 | 2.98 | DFT / CV | mdpi.com |

| Indolo[2,3-b]quinoxaline Derivatives | -5.58 to -5.73 | -3.29 to -3.43 | - | DFT / CV | researchgate.net |

| Furo[2,3-b]quinoxaline Emitter (67dMeOTPA-FQ) | - | - | 2.47 (S1) / 2.20 (T1) | PBE0–1/3/6-31G* | acs.org |

| Furo[2,3-b]quinoxaline Emitter (58dMeOTPA-FQ) | - | - | 2.28 (S1) / 2.16 (T1) | PBE0–1/3/6-31G* | acs.org |

Note: Data presented is for structurally related compounds to illustrate the typical range of electronic properties for this class of molecules. S1 and T1 refer to singlet and triplet excited state energies, respectively.

Computational Comparison of Synthetic Efficiencies

Computational chemistry offers a powerful tool for analyzing and optimizing synthetic routes by calculating reaction energies and activation barriers, thereby predicting the feasibility and efficiency of different chemical transformations. mdpi.com The synthesis of 2-arylquinoxalines, including this compound, typically involves the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. For this compound, the precursors would be o-phenylenediamine and p-methoxyphenylglyoxal.

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, such as hydrothermal synthesis (HTS), and comparing them to classical methods. menchelab.comresearchgate.net A computational comparison of these synthetic strategies reveals significant insights into their relative efficiencies. menchelab.com Classical synthesis often requires refluxing in organic solvents like acetic acid for several hours. menchelab.com In contrast, HTS utilizes water as a solvent at elevated temperatures and pressures, often leading to faster reactions and higher yields without the need for toxic catalysts or organic solvents. researchgate.net

A systematic computational and experimental study on the synthesis of related 2,3-diarylquinoxalines from 4,4'-dimethoxybenzil (B72200) and o-phenylenediamine hydrochloride demonstrated the superiority of the hydrothermal approach. menchelab.comresearchgate.net The study screened various reaction conditions, including temperature, time, and the use of additives like acetic acid, to optimize the yield. menchelab.com The results showed that HTS could achieve quantitative yields in significantly shorter reaction times compared to traditional methods. menchelab.com For example, using water as a solvent at 230°C resulted in a quantitative yield in one hour, while the addition of 5% acetic acid reduced the required reaction time to just 10 minutes for a similar high yield. menchelab.com

These experimental findings are supported by computational models that can calculate the energy profiles of the reaction pathways under different conditions. The models would likely show that the conditions used in HTS lower the activation energy for the condensation and subsequent cyclization-aromatization steps, thus accelerating the reaction rate. The use of an acid promoter like acetic acid can be computationally shown to catalyze the reaction by protonating the carbonyl groups, making them more susceptible to nucleophilic attack by the diamine. Such large-scale computational comparisons are invaluable for identifying greener, faster, and more efficient synthetic routes. menchelab.com

Table 2: Comparison of Synthetic Conditions for a Structurally Similar Quinoxaline

| Method | Solvent | Additive | Temperature (°C) | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Hydrothermal (Method A) | H₂O | None | 230 | 1 h | Quantitative | menchelab.com |

| Hydrothermal (Method B) | H₂O | 5% HOAc | 230 | 10 min | Quantitative | menchelab.comresearchgate.net |

| Hydrothermal | H₂O | None | 230 | 10 min | 61% | menchelab.com |

| Hydrothermal | H₂O | DIPEA | 230 | 10 min | 39% | menchelab.com |

| Hydrothermal | H₂O | HOAc | 230 | 10 min | 89% | menchelab.com |

Note: The data is for the hydrothermal synthesis of quinoxaline 1 (a 2,3-diarylquinoxaline) from 4,4'-dimethoxybenzil and o-PDA, illustrating the computational and experimental optimization of synthesis for a closely related structure. menchelab.comresearchgate.net HOAc = Acetic Acid, DIPEA = N,N-Diisopropylethylamine.

Conclusion

2-(p-Methoxyphenyl)quinoxaline stands as a significant and versatile compound within the broader class of quinoxaline (B1680401) derivatives. Its synthesis is well-established, and its structural features have been characterized through various spectroscopic methods. The research into this compound and its analogues has unveiled a wide range of potential applications, from promising biological activities, including antimicrobial and anticancer effects, to interesting photophysical properties that make it a candidate for advanced materials. The continued exploration of this compound and related structures will undoubtedly contribute to the development of new therapeutic agents and innovative technologies.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-(p-Methoxyphenyl)quinoxaline, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), a sharp singlet appears for the methoxy (B1213986) (-OCH₃) protons. The aromatic region is more complex, showing signals for the protons on both the quinoxaline (B1680401) ring and the p-methoxyphenyl ring. A characteristic downfield singlet is observed for the proton at the C3 position of the quinoxaline ring, a result of its unique electronic environment adjacent to a nitrogen atom and within the heterocyclic ring system.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. The methoxy group's carbon atom gives a characteristic signal in the upfield region of the aromatic spectrum. The remaining signals correspond to the various carbon atoms of the quinoxaline and phenyl rings, with their chemical shifts influenced by the attached atoms and their position within the conjugated system.

Detailed chemical shift data from the literature is presented below.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Spectrum | Chemical Shift (δ, ppm) | Multiplicity | Number of Nuclei | Assignment |

|---|---|---|---|---|

| ¹H NMR | 9.28 | Singlet (s) | 1H | Quinoxaline C3-H |

| 8.07–8.18 | Multiplet (m) | 4H | Aromatic (Quinoxaline/Phenyl) | |

| 7.71–7.75 | Multiplet (m) | 2H | Aromatic (Quinoxaline) | |

| 7.05–7.08 | Multiplet (m) | 2H | Aromatic (Phenyl) | |

| 3.88 | Singlet (s) | 3H | Methoxy (-OCH₃) | |

| ¹³C NMR | 128.9, 114.5 | - | - | Aromatic Carbons |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. The nominal molecular weight of this compound (C₁₅H₁₂N₂O) is 236.27 g/mol , and its mass spectrum would be expected to show a molecular ion peak ([M]⁺˙) at m/z 236.

Upon electron impact ionization, the molecular ion can undergo fragmentation. Based on the fragmentation patterns of related methoxy-substituted quinolines, a plausible pathway for this compound involves the initial loss of a methyl radical (•CH₃) from the electron-rich methoxy group, resulting in a stable cation at m/z 221. researchgate.net This fragment can then undergo a subsequent loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for phenolic ethers, to produce an ion at m/z 193. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of an ion's mass, allowing for the determination of its elemental formula. This precision helps to distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS can confirm its elemental composition, C₁₅H₁₂N₂O. The calculated exact mass for the protonated molecule ([M+H]⁺) is 237.1022, which can be experimentally verified to within a few parts per million.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry. These methods are invaluable for the analysis of this compound in complex matrices. For instance, LC-MS/MS methods have been developed for the sensitive detection and quantification of various quinoxaline derivatives in biological samples, such as animal tissues, demonstrating their utility in food safety and metabolic studies. chromatographyonline.comnih.gov In a synthetic chemistry context, these techniques are routinely used to monitor the progress of a reaction, assess the purity of the final product, and identify potential byproducts.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its structural features. While a specific experimental spectrum is not provided, the expected vibrational modes can be predicted based on its structure and data from analogous compounds. scialert.net

Key expected absorptions include:

Aromatic C-H stretching: Weak to medium bands typically appearing above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands corresponding to the methoxy group's C-H bonds, expected around 2840-2960 cm⁻¹.

C=N and C=C stretching: A series of sharp bands in the 1500–1620 cm⁻¹ region, characteristic of the quinoxaline and benzene (B151609) aromatic rings. scialert.net

C-O stretching: A strong, characteristic band for the aryl-alkyl ether linkage, typically found around 1250 cm⁻¹.

C-H out-of-plane bending: Bands in the 750-850 cm⁻¹ region, which can help confirm the substitution patterns on the aromatic rings.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3080–3030 | C-H Stretch | Aromatic (Quinoxaline, Phenyl) |

| 2960, 2840 | C-H Asymmetric & Symmetric Stretch | Methoxy (-OCH₃) |

| 1620–1500 | C=N and C=C Stretch | Aromatic Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

Electronic Spectroscopy for Optical Properties

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, which encompasses both the quinoxaline and p-methoxyphenyl rings, gives rise to characteristic strong absorptions in the ultraviolet and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum typically shows two main absorption regions. scholaris.carasayanjournal.co.in

A high-energy absorption band, often observed between 250-300 nm, is attributed to π-π* electronic transitions localized within the aromatic quinoxaline and phenyl moieties. scholaris.carasayanjournal.co.in

A lower-energy, longer-wavelength absorption band is observed in the near-UV region, typically between 350-400 nm. scholaris.camdpi.com This band is characteristic of the extended conjugation and can be ascribed to a combination of n-π* transitions, involving the non-bonding electron pairs on the nitrogen atoms of the quinoxaline ring, and an intramolecular charge transfer (ICT) transition. The ICT occurs from the electron-donating methoxy group to the electron-accepting quinoxaline core, a phenomenon that is enhanced by the para-substitution pattern. This electron-donating effect leads to a bathochromic (red) shift in the absorption maximum compared to unsubstituted 2-phenylquinoxaline (B188063). scholaris.ca Studies on various methoxyphenylquinoxalines confirm absorption maxima in the range of 349 nm to 402 nm. mdpi.com

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For quinoxaline derivatives, the absorption spectra typically exhibit distinct bands corresponding to π–π* and n–π* electronic transitions. scholaris.ca

The spectrum of this compound and related compounds generally displays two main absorption regions. A high-energy band, typically observed in the 250–300 nm range, is attributed to π–π* transitions originating from the aromatic systems of the quinoxaline and methoxyphenyl rings. scholaris.ca A lower-energy absorption band, appearing at longer wavelengths (around 350–400 nm), is characteristic of the n–π* transition associated with the non-bonding electrons of the nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core. scholaris.ca

The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. The methoxy group (-OCH₃) on the phenyl ring, being an electron-donating group, can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted 2-phenylquinoxaline due to intramolecular charge transfer (ICT) character. Studies on a series of methoxyphenylquinoxalines have shown absorption maxima in the range of 349 nm to 402 nm. mdpi.com

Table 1: Typical Electronic Absorption Data for Substituted Quinoxalines

| Compound Class | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| Phenylquinoxaline Derivatives | ~250-300 nm | π–π* | scholaris.ca |

| Phenylquinoxaline Derivatives | ~350-400 nm | n–π* | scholaris.ca |

| Methoxyphenylquinoxalines | 349-402 nm | n–π* / ICT | mdpi.com |

Note: The data presented are general ranges for the class of compounds, as specific experimental values for this compound were not available in the searched sources.

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yield

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Many quinoxaline derivatives are known to be fluorescent, often exhibiting emission in the blue region of the visible spectrum. scholaris.caresearchgate.net

The emission spectrum of compounds related to this compound typically shows a single broad emission band. The position of this maximum (λem) is sensitive to solvent polarity, a phenomenon known as solvatochromism. An increase in solvent polarity often leads to a red-shift in the emission wavelength, which is indicative of a more polar excited state and suggests the presence of intramolecular charge transfer (ICT) from the electron-rich methoxyphenyl group to the electron-accepting quinoxaline core.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For quinoxaline-based molecules, the quantum yield can vary significantly depending on their structure and environment. For instance, a study on a series of quinoxaline derivatives reported quantum yields in tetrahydrofuran (B95107) (THF) solution ranging from 2.9% to 53.3%. scholaris.ca While the specific quantum yield for this compound is not available in the reviewed literature, these values illustrate the potential for significant fluorescence efficiency within this class of compounds.

Table 2: Representative Photoluminescence Data for Quinoxaline Derivatives

| Compound | Emission Maxima (λem) | Quantum Yield (ΦF) | Solvent | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative 1 | ≤ 425 nm | 3.7% | THF | scholaris.ca |

| Quinoxaline Derivative 2 | ≤ 425 nm | 9.5% | THF | scholaris.ca |

| Quinoxaline Derivative 3 | ≤ 425 nm | 2.9% | THF | scholaris.ca |

Note: The data is for related quinoxaline structures to illustrate typical properties. Specific experimental data for this compound were not found in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound was not found in the searched sources, analysis of closely related structures provides valuable insights into its expected molecular geometry and packing.

Bond Lengths, Bond Angles, and Dihedral Angle Analysis

The molecular structure of this compound consists of a planar quinoxaline ring system linked to a p-methoxyphenyl group at the 2-position. The bond lengths and angles within the quinoxaline core are expected to be consistent with those of other reported quinoxaline derivatives. For instance, the C-N bonds within the pyrazine ring are typically around 1.310 Å to 1.381 Å. nih.gov

A key structural parameter is the dihedral angle between the plane of the quinoxaline ring and the plane of the p-methoxyphenyl ring. In related structures, such as 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline, the dihedral angles between the phenyl rings and the quinoxaline unit are significant, measuring 78.45° and 35.60°, respectively. nih.gov This twist is a common feature in 2-arylquinoxalines and arises from steric hindrance between the ortho-hydrogens of the two ring systems. For this compound, a substantial dihedral angle is similarly expected, preventing full coplanarity.

Table 3: Expected Molecular Geometry Parameters for this compound Based on Analogs

| Parameter | Description | Expected Value | Reference (Analog) |

|---|---|---|---|

| C-N (Pyrazine Ring) | Bond length | ~1.31 - 1.38 Å | nih.gov |

| C-C (Aromatic) | Bond length | ~1.39 - 1.42 Å | General |

| Dihedral Angle | Twist between quinoxaline and phenyl rings | ~35° - 78° | nih.gov |

Note: These values are based on crystallographic data of similar substituted quinoxaline compounds.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by various non-covalent intermolecular interactions. For aromatic nitrogen heterocycles like this compound, several types of interactions are anticipated to play a key role in stabilizing the crystal structure.

Weak hydrogen bonds, such as C—H···N interactions, are commonly observed, where a hydrogen atom from a phenyl or quinoxaline ring of one molecule interacts with a nitrogen atom of an adjacent molecule. Furthermore, C—H···π interactions, involving a hydrogen atom and the electron cloud of an aromatic ring, are also prevalent in the packing of such compounds. nih.gov

While π–π stacking interactions between the aromatic rings are a possibility, they can be offset or absent depending on the steric hindrance caused by the twisted conformation of the molecule. In some related crystal structures, π–π interactions are not observed, and the packing is primarily dictated by C—H···π forces. nih.gov The presence of the methoxy group may also introduce additional weak C—H···O interactions, further influencing the supramolecular assembly.

Applications of 2 P Methoxyphenyl Quinoxaline and Its Derivatives in Advanced Materials Science

Organic Electronics and Optoelectronics

The intrinsic semiconductor properties of 2-(p-Methoxyphenyl)quinoxaline and its derivatives have been harnessed in various organic electronic and optoelectronic devices. The ability to modify their molecular structure allows for the fine-tuning of their energy levels and charge transport characteristics, leading to enhanced device performance.

Role in Electroluminescent Devices (OLEDs)